Leu-Thr-Phe-Gly-Asp-Val-Val-Ala-Val

Description

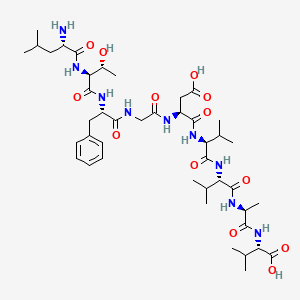

Leu-Thr-Phe-Gly-Asp-Val-Val-Ala-Val is a linear nonapeptide characterized by a sequence rich in hydrophobic residues (Leu, Val, Ala) and polar/charged residues (Thr, Asp). The peptide features a Val-Val-Ala-Val motif in its C-terminal region, which may influence its structural stability and interactions with biomolecules.

Properties

CAS No. |

1191913-56-0 |

|---|---|

Molecular Formula |

C43H69N9O13 |

Molecular Weight |

920.1 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C43H69N9O13/c1-20(2)16-27(44)37(58)52-35(25(10)53)42(63)48-28(17-26-14-12-11-13-15-26)38(59)45-19-30(54)47-29(18-31(55)56)39(60)49-33(22(5)6)41(62)50-32(21(3)4)40(61)46-24(9)36(57)51-34(23(7)8)43(64)65/h11-15,20-25,27-29,32-35,53H,16-19,44H2,1-10H3,(H,45,59)(H,46,61)(H,47,54)(H,48,63)(H,49,60)(H,50,62)(H,51,57)(H,52,58)(H,55,56)(H,64,65)/t24-,25+,27-,28-,29-,32-,33-,34-,35-/m0/s1 |

InChI Key |

OAMCEQUXPFVKSR-LBPUYHPMSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like Leu-Thr-Phe-Gly-Asp-Val-Val-Ala-Val typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Deprotection: Removing the protecting group from the amino acid attached to the resin.

Coupling: Adding the next amino acid in the sequence using coupling reagents like HBTU or DIC.

Washing: Removing excess reagents and by-products.

Cleavage: Releasing the synthesized peptide from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient production of large quantities of peptides. Additionally, recombinant DNA technology can be employed to produce peptides in microbial systems, where the gene encoding the peptide is inserted into a host organism like E. coli, which then expresses the peptide.

Chemical Reactions Analysis

Types of Reactions

Peptides like Leu-Thr-Phe-Gly-Asp-Val-Val-Ala-Val can undergo various chemical reactions, including:

Oxidation: Oxidative conditions can modify amino acid side chains, particularly those containing sulfur (e.g., cysteine).

Reduction: Reducing agents can break disulfide bonds between cysteine residues.

Substitution: Amino acid residues can be substituted with other functional groups through chemical modifications.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or performic acid.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

Substitution: Various reagents depending on the desired modification, such as acylation or alkylation agents.

Major Products Formed

The products formed from these reactions depend on the specific modifications. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in free thiol groups.

Scientific Research Applications

Chemistry

In chemistry, peptides like Leu-Thr-Phe-Gly-Asp-Val-Val-Ala-Val are used as building blocks for more complex molecules. They serve as models for studying peptide bond formation and stability.

Biology

In biological research, this peptide sequence can be used to study protein-protein interactions , enzyme-substrate specificity, and signal transduction pathways. It can also be employed in the development of peptide-based drugs and therapeutic agents.

Medicine

In medicine, peptides are explored for their potential as biomarkers for disease diagnosis and as therapeutic agents for conditions like cancer, diabetes, and infectious diseases. Peptides can also be used in vaccine development.

Industry

In the industrial sector, peptides are utilized in the production of cosmetics , nutraceuticals , and biomaterials . They are also employed in the development of biosensors and diagnostic tools.

Mechanism of Action

The mechanism of action of peptides like Leu-Thr-Phe-Gly-Asp-Val-Val-Ala-Val involves their interaction with specific molecular targets, such as receptors, enzymes, or ion channels . These interactions can trigger various cellular responses, including signal transduction, gene expression, and metabolic regulation. The exact mechanism depends on the peptide’s sequence and the context in which it is used.

Comparison with Similar Compounds

Research Implications and Limitations

- Structural Predictions : Molecular dynamics simulations are needed to validate the β-sheet propensity of the Val-Val-Ala-Val motif.

- Functional Gaps : The target peptide lacks direct evidence for therapeutic or enzymatic roles, unlike its counterparts in and .

- Contradictions : Peptides with similar motifs (e.g., Gly-Asp-Val) exhibit divergent functions (e.g., enzymatic arrays vs. protease inhibition), highlighting context-dependent roles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.